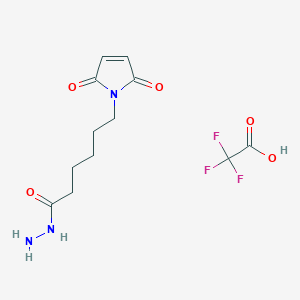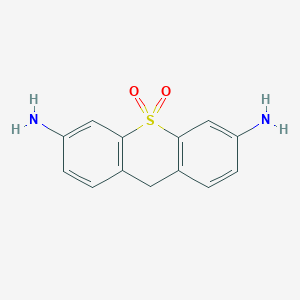
6-Aminotetramethylrhodamine
Descripción general
Descripción
6-Aminotetramethylrhodamine is a fluorescent dye belonging to the rhodamine family. It is known for its strong absorption and emission of red light, making it a valuable tool in various biochemical and biomedical research applications . The compound has the chemical formula C24H23N3O3 and a molecular weight of 401.46 g/mol .
Métodos De Preparación
6-Aminotetramethylrhodamine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophthalic anhydride with 2-aminoethanol, resulting in the formation of the desired compound . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure high yield and purity.
In industrial settings, the production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Análisis De Reacciones Químicas
6-Aminotetramethylrhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical properties.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Aminotetramethylrhodamine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays and analytical techniques.
Mecanismo De Acción
The mechanism of action of 6-Aminotetramethylrhodamine involves its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated structure of the rhodamine core, which allows for efficient energy transfer and fluorescence . The compound interacts with various molecular targets, including nucleic acids and proteins, through non-covalent binding, enabling its use as a fluorescent marker in biological systems .
Comparación Con Compuestos Similares
6-Aminotetramethylrhodamine is unique among rhodamine dyes due to its specific functional groups and fluorescence properties. Similar compounds include:
Tetramethylrhodamine: Lacks the amino group, resulting in different chemical reactivity and fluorescence characteristics.
Rhodamine B: Another rhodamine dye with distinct absorption and emission spectra.
Rhodamine 6G: Known for its high fluorescence quantum yield and is commonly used in laser applications.
The uniqueness of this compound lies in its amino group, which allows for specific chemical modifications and interactions, making it a versatile tool in various research fields .
Propiedades
IUPAC Name |
5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHAMIDYODLAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402169 | |
| Record name | 6-Aminotetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159435-10-6 | |
| Record name | 6-Aminotetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)
![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14115.png)






![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)





